Nfps

Descripción general

Descripción

Nucleic acid-based therapeutics (Nfps) are a promising new class of therapeutics that have the potential to revolutionize the treatment of a wide range of diseases. Nfps are synthetic molecules that can be used to target specific cells or tissues, and can be used to deliver genetic material or drugs directly to the site of action. Nfps have been used to treat diseases such as cancer, HIV, and other infectious diseases, as well as neurological and cardiovascular disorders. Nfps are also being explored as potential treatments for genetic diseases, gene therapy, and gene editing.

Aplicaciones Científicas De Investigación

1. Natural Family Planning (NFP) Techniques

NFP has evolved significantly over the years. Marshall (1978) notes the historical development of NFP, highlighting the incorporation of basal body temperature and cervical mucus changes as indicators of ovulation. This advancement has increased the efficiency of NFP, making it a viable alternative to hormonal contraceptives. Future research in NFP aims to discover reliable hormone predictors of ovulation for user application. The significance lies in understanding the preovulatory infertile period and the reliability of cervical mucus as an ovulation indicator (Marshall, 1978).

2. Nanofountain Probe Electroporation (NFP-E)

NFP-E has emerged as an efficient tool in biotechnology. Kang et al. (2013) demonstrate its application in single-cell electroporation, offering greater efficiency and gentler cell treatment compared to bulk electroporation. NFP-E enables precise molecule delivery into single cells, crucial for advancing therapeutic, diagnostic, and drug delivery applications (Kang et al., 2013). Nathamgari et al. (2020) further illustrate the versatility of NFP-E in delivering proteins and plasmids across different cell types, with fine control over expression. This technology has potential applications in CRISPR/Cas9 gene editing, stem cell reprogramming, and single-cell sampling studies (Nathamgari et al., 2020).

3. Neurofilament Proteins (NfPs) as Biomarkers

NfPs are vital as biomarkers in neurology. Yuan and Nixon (2021) highlight that NfPs are neuron-specific components sensitive to neurodegeneration and neuronal injury. Their presence in cerebrospinal fluid and blood makes them effective for tracking disease onset, progression, and therapeutic responses in various neurological disorders. This transformative approach in neurology offers novel insights into a range of neurological diseases, enhancing clinical trials (Yuan & Nixon, 2021).

4. Near-Field Polarimetry (NFP) in Material Science

Goldner et al. (2004) utilize NFP for the optical characterization of thin-film crystallites of isotactic polystyrene. NFP micrographs allow quantitative analysis of birefringence in these specimens with subdiffraction-limited resolution, offering insights into radial strain and local tilt in crystal axis and strain in amorphous layers. This application is crucial for advanced material science studies (Goldner et al., 2004).

5. NFP in Public Health and Policy

The Nurse-Family Partnership (NFP) program is an example of howConfucian ethics could influence contemporary public policies and programs. This program demonstrates the importance of parent-child relationships in human moral development and the role of early childhood intervention in creating a good society. The findings from the NFP program provide empirical support to Confucian views on moral self-cultivation and the significance of nurturing parent-child relationships for societal well-being (Cline, 2012).

6. NFP in Educational Research

The National Science Foundation Graduate Research Fellowship Program (NSF-GRFP) exemplifies the application of NFP in supporting the scientific and engineering workforce's quality and diversity. This program underlines the importance of fostering a diverse group of outstanding graduate students in STEM disciplines, thereby contributing significantly to the field of educational research and policy (Leming & Norman, 2022).

7. NFP in Consumer Behavior Research

Hastak, Mitra, and Ringold (2020) discuss the significance of the Nutrition Facts Panel (NFP) in influencing consumer behavior and healthfulness assessments of food products. Their research offers insights into the antecedents and consequences of NFP-viewing behavior, highlighting its implications for public policy and consumer health awareness (Hastak, Mitra, & Ringold, 2020).

8. NFP in Database Systems for Family Planning Research

Gnoth et al. (1999) demonstrate the use of relational database systems like NFPDAT in managing data for natural family planning studies. This technology ensures data consistency and facilitates easy data evaluation, playing a crucial role in prospective studies and quality control in natural family planning research (Gnoth et al., 1999).

Mecanismo De Acción

Target of Action

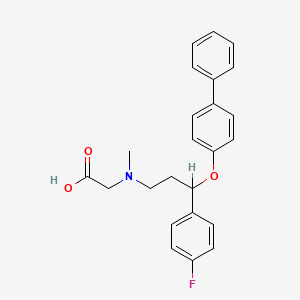

NFPS, or N[3-(4’-fluorophenyl)-3-(4’-phenylphenoxy)propyl]sarcosine, is a selective persistent inhibitor of glycine transport . Its primary targets are the GLYT1 subtypes of glycine transporters . These transporters are co-localized with NMDA receptors and are thought to regulate glycine concentrations at excitatory synapses .

Mode of Action

NFPS inhibits glycine transport by interacting with the GLYT1a, b, and c subtypes of glycine transporters . The inhibition of glycine transport by NFPS is time and concentration-dependent and persists after washout of NFPS from the bath solution, suggesting that the inhibition by NFPS is long-lasting .

Biochemical Pathways

The inhibition of glycine transport by NFPS affects the regulation of glycine concentrations within excitatory synapses . This may influence the activation properties of NMDA receptor activity, as glycine is a co-agonist with glutamate at the NMDA subtype of glutamate receptor .

Pharmacokinetics

It is known that nfps exhibits a long-lasting inhibition of glycine transport . This suggests that NFPS may have a prolonged presence in the system, potentially leading to sustained effects.

Result of Action

The inhibition of glycine transport by NFPS can influence the activation properties of NMDA receptor activity . This could potentially lead to changes in neuronal signaling and synaptic plasticity.

Action Environment

The action of NFPS can be influenced by various environmental factors. For instance, the concentration of NFPS and the duration of its exposure can affect the degree of glycine transport inhibition . Additionally, the presence of other molecules that interact with glycine transporters could potentially influence the action of NFPS.

Propiedades

IUPAC Name |

2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDORQEIHOKEJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415522 | |

| Record name | NFPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid | |

CAS RN |

405225-21-0 | |

| Record name | NFPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

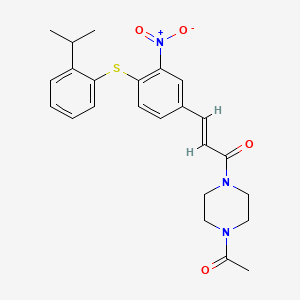

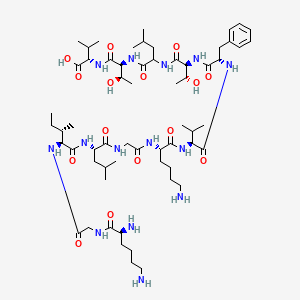

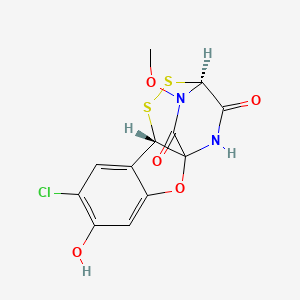

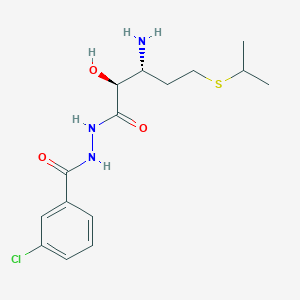

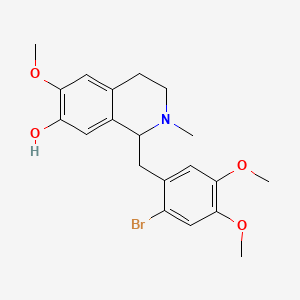

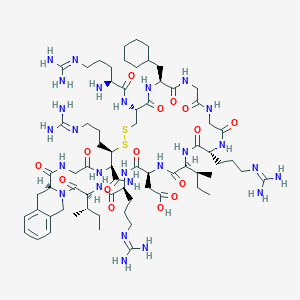

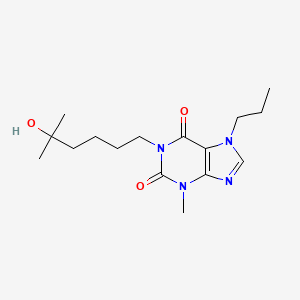

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)

![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)

![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)

![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)

![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)